5-(Pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride
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Overview
Description
5-(Pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride is a compound that features a pyrrolidine ring fused with an oxadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under controlled conditions . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of 5-(Pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and scalability of the production process, ensuring consistent quality and supply .
Chemical Reactions Analysis
Types of Reactions
5-(Pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with different oxidation states, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
5-(Pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with 5-(Pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride.
Oxadiazole derivatives: Compounds such as 1,2,4-oxadiazole-3-carboxylic acid and its derivatives are structurally related.
Uniqueness
This compound is unique due to its specific combination of the pyrrolidine and oxadiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C6H10ClN3O |
---|---|
Molecular Weight |
175.61 g/mol |
IUPAC Name |
5-pyrrolidin-3-yl-1,2,4-oxadiazole;hydrochloride |
InChI |
InChI=1S/C6H9N3O.ClH/c1-2-7-3-5(1)6-8-4-9-10-6;/h4-5,7H,1-3H2;1H |
InChI Key |
WRPFHAIGXVSHNA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=NC=NO2.Cl |
Origin of Product |
United States |
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